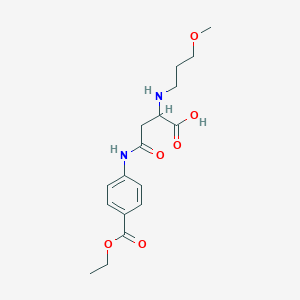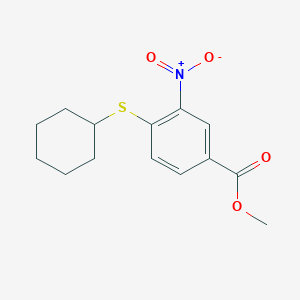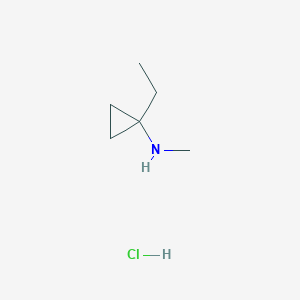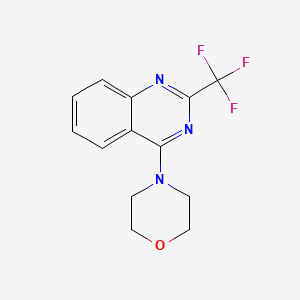
4-(Furan-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Furan-2-yl)piperidine” is a compound with the CAS Number: 752965-76-7 . It has a molecular weight of 151.21 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for “this compound” is 4-(2-furyl)piperidine . The InChI code for this compound is 1S/C9H13NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2 .
Physical and Chemical Properties Analysis
“this compound” is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 151.21 .
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography Method Development
A study by Varynskyi, Parchenko, and Kaplaushenko (2017) focused on developing a highly sensitive and selective high-performance liquid chromatography (HPLC) method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate as an active pharmaceutical ingredient (API) in injection solutions. This work underscores the importance of precise analytical methods for quality control in pharmaceutical formulations containing furan-2-yl piperidine derivatives (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Neuroinflammation Imaging
Research by Horti et al. (2019) introduced [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), which is predominantly expressed on microglia in the brain. This compound, structurally related to 4-(Furan-2-yl)piperidine, offers a non-invasive tool for imaging neuroinflammation and studying the role of microglia in various neuropsychiatric disorders, demonstrating the potential of furan-2-yl piperidine derivatives in neuroimaging applications (Horti et al., 2019).
Synthesis and Pharmacological Evaluation of Antipsychotics
Raviña et al. (2000) synthesized a series of conformationally restricted butyrophenones bearing the this compound moiety and evaluated them as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, highlighting the therapeutic potential of furan-2-yl piperidine derivatives in the treatment of psychiatric disorders (Raviña et al., 2000).
Ligand Binding and Drug Design
Patel (2020) investigated the chelating properties and antimicrobial activity of metal complexes with furan-2-yl piperidine ligands. This research sheds light on the application of furan-2-yl piperidine derivatives in the design of new antimicrobial agents and the exploration of their potential in coordination chemistry (Patel, 2020).
Antidepressant and Antianxiety Activity
Kumar et al. (2017) synthesized novel derivatives of 4-methyl piperazine linked to a furan-2-yl moiety and evaluated their antidepressant and antianxiety activities. This study illustrates the versatility of furan-2-yl piperidine derivatives in the development of new therapeutic agents for mood disorders (Kumar et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
Furan derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interact with microbial targets to inhibit their growth
Biochemical Pathways
A related compound, dfpm, has been shown to trigger signal transduction via early effector-triggered immunity signaling genes including eds1 and pad4 in arabidopsis thaliana . This suggests that 4-(Furan-2-yl)piperidine may also influence similar pathways.
Pharmacokinetics
Piperidine derivatives have been reported to improve the bioavailability of certain drugs , suggesting that this compound may have similar properties.
Result of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological properties , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-(furan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXUEJZTQGNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752965-76-7 |
Source


|
| Record name | 4-(furan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)
![3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2984053.png)

![ethyl 4-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2984058.png)


![Ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2984062.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2984064.png)

![3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984066.png)
![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2984067.png)


